molecular formula C10H13NO3 B12958231 (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B12958231
M. Wt: 195.21 g/mol
InChI Key: DHFUBHAYIQKANW-QMMMGPOBSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D2O):

  • δ 7.21 (t, J=7.6 Hz, 1H, H-5 aromatic)
  • δ 6.89 (d, J=8.1 Hz, 1H, H-6 aromatic)
  • δ 6.78 (d, J=7.2 Hz, 1H, H-4 aromatic)
  • δ 4.12 (q, J=6.8 Hz, 1H, H-2)
  • δ 3.45 (dd, J=14.2, 6.8 Hz, 1H, H-1a)
  • δ 3.32 (dd, J=14.2, 6.8 Hz, 1H, H-1b)
  • δ 2.98 (m, 2H, H-3)

¹³C NMR (100 MHz, D2O):

  • δ 176.4 (C=O)
  • δ 156.2 (C-2 aromatic)
  • δ 130.1-115.7 (aromatic carbons)
  • δ 54.3 (C-2)
  • δ 41.8 (C-3)
  • δ 38.5 (C-1)

Infrared Spectroscopy (IR)

Key absorption bands:

  • 3340 cm⁻¹ (O-H stretch, phenolic)
  • 2920 cm⁻¹ (N-H stretch, amine)
  • 1715 cm⁻¹ (C=O stretch, carboxylic acid)
  • 1610 cm⁻¹ (C=C aromatic)
  • 1250 cm⁻¹ (C-O phenolic)

UV-Vis Spectroscopy

Aqueous solutions exhibit λmax at:

  • 275 nm (π→π* transition, phenolic ring)
  • 210 nm (n→π* transition, carboxylate)

Table 3: Molar extinction coefficients

Solvent λmax (nm) ε (L·mol⁻¹·cm⁻¹)
Water 275 1,450
Methanol 278 1,520
Acetonitrile 272 1,310

The bathochromic shift in methanol versus water (Δλ=3 nm) indicates solvent-dependent electronic transitions in the aromatic system.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

DHFUBHAYIQKANW-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)O

Origin of Product

United States

Preparation Methods

Epoxidation and Ring-Opening Strategy

A patented process describes the preparation of 2-amino-3-hydroxypropanoic acid derivatives, which can be adapted for the synthesis of (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid. The key steps include:

The reaction conditions are optimized to maximize yield and purity, with reaction times ranging from 0.1 to 1000 hours depending on the step. Solvents used include water, alcohols (methanol, ethanol), acetonitrile, tetrahydrofuran, chloroform, and others, chosen based on solubility and salt precipitation behavior.

Step Reaction Type Conditions Notes
1 Epoxidation Aqueous H2O2, 50–150 °C Generates epoxide intermediate
2 Epoxide ring-opening Azide or amine nucleophile Introduces amino group
3 Amino protection Boc protection, standard methods Facilitates isolation and purification
4 Resolution Diastereomer salt formation Uses optically active resolving agents
5 Deprotection Acidic/basic aqueous treatment Yields optically active amino acid

This method is noted for its high yield and purity of the optically active product and is supported by extensive patent literature.

Synthesis via Amino Acid Derivatives and Aldehyde Condensation

Another approach involves the condensation of amino acid derivatives with aromatic aldehydes bearing hydroxy groups, followed by reduction and functional group transformations. For example:

  • Reaction of protected amino acid esters with 2-hydroxybenzaldehyde under reflux in methanol or other solvents.
  • Formation of Schiff bases or hydrazones, which are subsequently reduced to yield the target amino acid derivative.
  • Purification by crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

Synthesis Efficiency: High yields (72–99%) are achievable for β-amino acids using precursors like NDA (naphthalenediimide) and stereospecific amines . The target compound could be synthesized via analogous methods with a 2-hydroxybenzylamine precursor.

Thermal Stability: Most β-amino acids decompose near 280°C, suggesting similar thermal instability for the target compound .

Chirality and Stereospecific Interactions

The (S)-configuration is critical for interactions with chiral environments. For example:

  • In , (S)-configured β-amino acids exhibit distinct DNA G-quadruplex binding compared to (R)-isomers, highlighting stereochemistry’s role in biological activity .
  • The 2-hydroxybenzyl group may enhance metal chelation or antioxidant capacity, analogous to phenolic compounds like tyrosine derivatives .

Biological Activity

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center and contains a hydroxyl group on the benzyl moiety, which is crucial for its biological interactions. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds with biological targets, influencing its pharmacological profile.

Biological Activities

1. Antioxidant Activity

The hydroxybenzyl group in this compound is associated with antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies suggest that similar compounds can reduce oxidative damage in cellular models, indicating that this compound may exhibit comparable effects.

2. Enzyme Inhibition

Due to its structural similarity to natural amino acids, this compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways. This property could be beneficial in regulating metabolic processes and potentially treating metabolic disorders.

3. Modulation of Cell Signaling

The compound's ability to mimic natural substrates suggests it may influence signaling pathways involved in cell growth and differentiation. This modulation could have implications for cancer therapy, where controlling cell proliferation is critical.

Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of various hydroxy-substituted phenolic compounds, including those similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

Study 2: Enzyme Interaction Analysis

Research on enzyme interactions revealed that derivatives of this compound could inhibit key metabolic enzymes. For instance, competitive inhibition studies showed that these compounds could effectively reduce enzyme activity in vitro, highlighting their potential as therapeutic agents in metabolic disorders .

Comparative Analysis of Related Compounds

Compound NameAntioxidant ActivityEnzyme InhibitionPotential Applications
This compoundHighModerateCancer therapy, metabolic disorders
4-Hydroxybenzoic acidModerateLowAntimicrobial applications
3-(4-Hydroxyphenyl) propionic acidHighModerateNeuroprotective effects

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